![molecular formula C12H12FN3S2 B3061848 Thiourea, N-(2-(3-fluorophenyl)ethyl)-N'-2-thiazolyl- CAS No. 149486-04-4](/img/structure/B3061848.png)
Thiourea, N-(2-(3-fluorophenyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-304 is a platinum-based compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. Platinum compounds are well-known for their catalytic activities and are widely used in industrial processes, medical treatments, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of PT-304 involves several synthetic routes, including impregnation, dry ball milling, and wet ball milling methods. The impregnation method is particularly effective, as it results in a suitable physical structure with smaller particle sizes and higher dispersion of platinum on the catalyst surface . The metal-organic chemical deposition method is another versatile approach that allows for the deposition of platinum nanoparticles onto various support materials under moderate temperatures and high-pressure conditions .
Industrial Production Methods: In industrial settings, PT-304 is produced using advanced techniques that ensure high yield and purity. The metal-organic chemical deposition method is favored for its efficiency and ability to produce well-dispersed platinum nanoparticles in a relatively short time .
Analyse Chemischer Reaktionen
Types of Reactions: PT-304 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activities and applications in various fields.
Common Reagents and Conditions: Common reagents used in the reactions involving PT-304 include hydrogen, oxygen, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure optimal performance.
Major Products Formed: The major products formed from the reactions involving PT-304 depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are often oxidized organic compounds, while reduction reactions yield reduced forms of the reactants.
Wissenschaftliche Forschungsanwendungen
PT-304 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst for various reactions, including the oxidation of carbon monoxide . In biology and medicine, platinum-based compounds like PT-304 are explored for their potential anticancer properties and theranostic applications . In industry, PT-304 is utilized in processes such as the catalytic conversion of pollutants and the production of fine chemicals .
Wirkmechanismus
The mechanism of action of PT-304 involves its interaction with molecular targets and pathways within the cells. Platinum compounds typically exert their effects by forming adducts with DNA, thereby inhibiting DNA replication and transcription, leading to cell apoptosis . The reduction of platinum (IV) to platinum (II) within the cells is a key step in this process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to PT-304 include other platinum-based intermetallic compounds such as platinum-iron intermetallic compounds (e.g., platinum-iron, platinum-iron-three) and platinum-ruthenium compounds .
Uniqueness: PT-304 stands out due to its unique preparation methods and high dispersion of platinum nanoparticles, which enhance its catalytic performance. Additionally, its versatility in various applications, from industrial catalysis to medical treatments, highlights its uniqueness compared to other platinum-based compounds.
Eigenschaften
CAS-Nummer |
149486-04-4 |
---|---|
Molekularformel |
C12H12FN3S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-[2-(3-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12FN3S2/c13-10-3-1-2-9(8-10)4-5-14-11(17)16-12-15-6-7-18-12/h1-3,6-8H,4-5H2,(H2,14,15,16,17) |
InChI-Schlüssel |
NDHSDDFIIZKISX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CCNC(=S)NC2=NC=CS2 |
Andere CAS-Nummern |
149486-04-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.